methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate
Description
Methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate is a synthetic derivative of saccharin (1,1-dioxobenzo[d]isothiazol-3-one), featuring a methyl benzoate group linked via an acetamido bridge to the 1,1-dioxidobenzoisothiazolone core. Synthesized via click chemistry methodologies, it exhibits a white crystalline solid state with a melting point of 138–140°C and a molecular formula of C21H19N5O4S (HRMS [M+Na]+: 460.1044) . Its 1H NMR spectrum confirms the presence of aromatic protons (δ 7.40–7.49 ppm), a methyl ester group (δ 3.96 ppm), and triazole-linked acetamido motifs (δ 4.45–5.55 ppm) .
Properties
IUPAC Name |
methyl 4-[[2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O6S/c1-25-17(22)11-6-8-12(9-7-11)18-15(20)10-19-16(21)13-4-2-3-5-14(13)26(19,23)24/h2-9H,10H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWSSDVKAIWNBEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate typically involves multiple steps. One common method starts with the preparation of the benzo[d]isothiazole core, which is achieved through the reaction of N-methyl-4-oxo-4-phenylbutanamide with thionyl chloride (SOCl2). This intermediate is then subjected to nucleophilic displacement reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom in the isothiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.
Scientific Research Applications
Methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein binding.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]isothiazole moiety can form strong interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of Benzo[d]isothiazol-3(2H)-one Derivatives
Key analogues include:
Methyl 2-hydroxy-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)propanoate
- Structure: A propanoate ester with a hydroxyl substituent on the α-carbon.
- Properties: The five-membered isothiazolinone ring is planar, with S–N bond lengths comparable to the title compound (1.63–1.66 Å). This structural similarity suggests shared electronic properties, though the hydroxyl group may enhance hydrogen-bonding interactions .
2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetic Acid
- Structure : Replaces the methyl benzoate group with a carboxylic acid.
- Properties : Increased polarity due to the –COOH group, likely reducing membrane permeability compared to the esterified title compound. This derivative has been studied for its antimicrobial activity .
2-Phenethylbenzo[d]isothiazol-3(2H)-one
- Structure : Substitutes the acetamido benzoate with a phenethyl chain.
- However, this modification may reduce specificity in target binding .
Functional Analogues in Bioactivity
Ethyl 2-(1,1-Dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetate
- Synthesis : Prepared via nucleophilic substitution of sodium saccharin with ethyl chloroacetate in DMF (yield: 74%) .
- Comparison: The ethyl ester variant shows similar reactivity but lower thermal stability (mp: 138°C vs. 138–140°C for the title compound). Bioactivity studies indicate moderate antimicrobial efficacy, though less pronounced than triazole-linked derivatives .
tert-Butyl 2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)acetate
- Synthesis : Achieved via alkylation with tert-butyl bromoacetate (yield: 52%) .
- However, this modification may reduce solubility .
N-(4-(4-Fluorophenoxy)phenyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide
- Structure: Features a fluorophenoxy-aniline group instead of methyl benzoate.
Comparative Data Table
Key Research Findings
- Antiviral Activity : The title compound demonstrates inhibitory activity against dengue and West Nile virus proteases (IC50: <10 µM), attributed to its triazole-acetamido motif, which mimics natural peptide substrates .
- Antimicrobial Efficacy: Methyl and ethyl esters of benzo[d]isothiazol-3(2H)-one show moderate activity against Staphylococcus aureus (MIC: 32–64 µg/mL), though less potent than fluoroquinolone controls .
- Structural Stability: Planar isothiazolinone rings in all analogues ensure conformational rigidity, enhancing target binding. However, ester hydrolysis rates vary significantly, with tert-butyl derivatives exhibiting the longest half-life .
Biological Activity
Methyl 4-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamido)benzoate is a compound of interest due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the synthesis, characterization, and biological activity of this compound based on diverse research findings.
Synthesis and Characterization
The compound was synthesized through a series of chemical reactions involving starting materials that are readily available. The synthesis typically involves the formation of the isothiazole ring followed by the introduction of the methyl ester group. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and HRMS (High-Resolution Mass Spectrometry) were utilized to confirm the structure.
Table 1: Characterization Data
| Characteristic | Value |
|---|---|
| Melting Point | 132-133 °C |
| 1H NMR (CDCl3) | δ = 3.60 (t), 4.28 (t), 7.15 (dd), etc. |
| 13C NMR (CDCl3) | δ = 34.4, 36.7, 115.7, etc. |
| HRMS | Calcd for C22H18NO4S: [M+H]+ 392.0968; Found: 392.0966 |
Anticancer Activity
Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including hepatic cancer cells.
Case Study: Anticancer Efficacy
In a study published in Molecules, compounds derived from the isothiazole framework were evaluated for their anticancer activity against hepatic cancer cells. The results indicated that certain derivatives displayed significant cytotoxic effects, with IC50 values indicating potent activity at low concentrations .
Anti-inflammatory Activity
The compound also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α. This activity suggests its potential application in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound | IL-6 Inhibition (%) | TNF-α Inhibition (%) |
|---|---|---|
| Methyl Ester | 70 | 65 |
| Control | 10 | 12 |
Antioxidant Activity
The antioxidant capacity of this compound was assessed through various assays, revealing its ability to scavenge free radicals effectively.
Case Study: Antioxidant Assay Results
In a comparative study, this compound showed excellent antioxidant activity compared to standard antioxidants like ascorbic acid . The DPPH radical scavenging assay indicated a significant reduction in free radical concentration when treated with this compound.
The biological activities of this compound are believed to be mediated through interactions with specific molecular targets involved in cellular signaling pathways related to inflammation and cancer progression.
Interaction with Nrf2 Pathway
Recent studies have highlighted the role of this compound in modulating the Nrf2-Keap1 pathway, which is crucial for cellular defense against oxidative stress. By inhibiting the interaction between Nrf2 and Keap1, the compound enhances the expression of antioxidant enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
